An In-depth Technical Guide to the Classification of Novel Psychoactive Substance (NPS) Phenethylamines
An In-depth Technical Guide to the Classification of Novel Psychoactive Substance (NPS) Phenethylamines
Introduction
The ever-evolving landscape of novel psychoactive substances (NPS) presents a formidable challenge to researchers, clinicians, and regulatory bodies worldwide. Among the most prominent and diverse classes of NPS are the phenethylamines, a group of substances derived from the core structure of 2-phenylethylamine.[1][2] This guide provides a comprehensive technical overview of the classification of NPS phenethylamines, designed for professionals in the fields of forensic science, toxicology, pharmacology, and drug development. By delving into their chemical structures, pharmacological mechanisms, and analytical signatures, this document aims to equip the reader with the necessary knowledge to navigate this complex and dynamic area of psychoactive substance research.
The United Nations Office on Drugs and Crime (UNODC) categorizes NPS based on both their chemical structure and their pharmacological effects.[3][4] Phenethylamines constitute a major structural group within this classification, exhibiting a wide range of pharmacological activities, including stimulant, hallucinogenic, and entactogenic effects.[5][6][7] This guide will explore these classifications in detail, providing a logical framework for understanding the relationships between chemical structure, biological activity, and analytical detection.
Part 1: Chemical Classification of NPS Phenethylamines
The diverse pharmacological effects of NPS phenethylamines are a direct result of the extensive chemical modifications made to the core phenethylamine structure. These modifications, typically involving substitutions on the phenyl ring, the ethyl side chain, or the amino group, give rise to several distinct subclasses.
Core Phenethylamine Structure
The foundational structure for all substances discussed in this guide is 2-phenylethylamine, which consists of a phenyl ring attached to an ethylamine side chain.
Caption: The basic chemical scaffold of phenethylamine.
Major Subclasses of NPS Phenethylamines
The following sections detail the key structural subclasses of NPS phenethylamines, providing examples of representative compounds.
1.2.1 Substituted Phenethylamines (2C Series)
The "2C" series of phenethylamines is characterized by the presence of methoxy groups at the 2 and 5 positions of the phenyl ring.[1][8] The term "2C" was coined by Alexander Shulgin and refers to the two carbon atoms between the phenyl ring and the amino group.[1][9] Variations within this series are achieved by substituting different atoms or groups at the 4-position of the phenyl ring.
Caption: Chemical structure of 2C-B.
1.2.2 Substituted Amphetamines (DOx Series)
The DOx series are amphetamine analogues of the 2C compounds, meaning they possess a methyl group on the alpha-carbon of the ethylamine side chain.[10] This structural feature often leads to increased potency and duration of action.
Caption: Chemical structure of DOB (4-Bromo-2,5-dimethoxyamphetamine).
1.2.3 N-Benzyl Phenethylamines (NBOMe Series)
The NBOMe series are derivatives of the 2C phenethylamines, characterized by the addition of a 2-methoxybenzyl group to the nitrogen atom of the amino group.[11][12] This modification significantly increases the potency of these compounds, with some being active at sub-milligram doses.[12]
Caption: Chemical structure of 25I-NBOMe.
1.2.4 Other Notable Phenethylamine Derivatives
-
Benzodifurans (e.g., Bromo-DragonFLY): These compounds feature a more complex, rigid structure where the methoxy groups of a DOx compound are incorporated into furan rings. This structural constraint can lead to very high potency and a long duration of action.
-
p-Methoxymethamphetamine (PMMA): This is a substituted amphetamine with a single methoxy group at the 4-position of the phenyl ring. It is known for its stimulant and empathogenic effects, but also for a higher risk of toxicity compared to MDMA.
Tabular Summary of Chemical Classes
| Subclass | Defining Structural Feature(s) | Example Compound(s) |
| 2C Series | Methoxy groups at C2 and C5 of the phenyl ring. | 2C-B, 2C-I, 2C-E |
| DOx Series | Methoxy groups at C2 and C5; methyl group at Cα. | DOB, DOI, DOC |
| NBOMe Series | N-(2-methoxybenzyl) substitution on the amino group of a 2C compound. | 25I-NBOMe, 25C-NBOMe, 25B-NBOMe |
| Benzodifurans | Furan rings fused to the phenyl ring, incorporating the C2 and C5 oxygen atoms. | Bromo-DragonFLY |
| Substituted Amphetamines | Various substitutions on the phenyl ring of the amphetamine scaffold. | PMMA, 4-FA |
Part 2: Pharmacological Classification
The pharmacological effects of NPS phenethylamines are primarily mediated through their interactions with monoamine neurotransmitter systems in the central nervous system, particularly the serotonergic, dopaminergic, and noradrenergic systems.[7]
Primary Mechanisms of Action
The majority of hallucinogenic phenethylamines act as agonists or partial agonists at serotonin receptors, with the 5-HT2A receptor being a key target for their psychedelic effects.[4][7][13][14] Stimulant effects are generally attributed to interactions with dopamine and norepinephrine transporters, leading to increased synaptic concentrations of these neurotransmitters. Entactogenic or empathogenic effects are often associated with a significant release of serotonin.
Signaling Pathways
The activation of G-protein coupled receptors (GPCRs) by NPS phenethylamines initiates intracellular signaling cascades that ultimately produce their psychoactive effects.
2.2.1 Serotonin 5-HT2A Receptor Signaling
Activation of the 5-HT2A receptor, which is coupled to the Gq/G11 family of G-proteins, leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream events modulate neuronal excitability and gene expression.
Caption: Simplified 5-HT2A receptor signaling cascade.
2.2.2 Dopamine D1 and D2 Receptor Signaling
Stimulant phenethylamines can directly or indirectly modulate dopamine receptor signaling. D1-like receptors (D1 and D5) are typically coupled to Gs/Golf proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[15] D2-like receptors (D2, D3, and D4) are coupled to Gi/Go proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[16]
Caption: Opposing effects of D1 and D2 receptor signaling.
Receptor Binding Affinities
The affinity of a compound for a particular receptor is a key determinant of its potency. The following table summarizes the receptor binding affinities (Ki values) for a selection of NPS phenethylamines. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Dopamine D2 (Ki, nM) | Primary Effect |
| 2C-B | 1.0 - 54 | 40 - 350 | > 4000 | Hallucinogen |
| 2C-T-7 | 1 - 53 | - | > 4000 | Hallucinogen |
| 25I-NBOMe | 0.04 - 0.5 | < 1 | > 1000 | Potent Hallucinogen |
| DOB | 61 - 4400 | - | - | Potent Hallucinogen |
| PMMA | - | - | - | Stimulant/Entactogen |
Note: Data compiled from various sources.[7][13][17] Ki values can vary depending on the experimental conditions.
Part 3: Analytical Methodologies
The unambiguous identification and quantification of NPS phenethylamines in forensic and clinical samples is crucial for law enforcement, public health monitoring, and patient care. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose.[18][19][20][21][22]
Sample Preparation
The choice of sample preparation technique depends on the matrix (e.g., urine, blood, oral fluid) and the analytical method.
-
Dilute-and-Shoot: A simple and rapid method, particularly for urine samples, where the sample is diluted with a solvent before direct injection into the LC-MS/MS system.[21]
-
Liquid-Liquid Extraction (LLE): A classic technique that separates the analytes from the matrix based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up and concentrating analytes from complex matrices, providing cleaner extracts and improved sensitivity.[22]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for phenethylamines to improve their chromatographic properties and fragmentation patterns.
3.2.1 Experimental Protocol: GC-MS Analysis of Phenethylamines in Urine
-
Sample Preparation (SPE):
-
Condition a mixed-mode SPE cartridge with methanol and equilibration buffer.
-
Load the pre-treated urine sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., trifluoroacetic anhydride, TFAA).
-
Heat the sample to facilitate the reaction.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250 °C.
-
Column: 30 m x 0.25 mm id, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Oven Program: Initial temperature of 100 °C, ramp to 280 °C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range 40-550 amu.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is particularly well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization.[21][23]
3.3.1 Experimental Protocol: LC-MS/MS Analysis of Phenethylamines in Blood
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, add 300 µL of acetonitrile containing an internal standard.
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system.
-
Column: C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 µm).[21]
-
Mobile Phase: Gradient elution with water and acetonitrile or methanol, both containing a modifier such as formic acid or ammonium formate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Mass Spectral Fragmentation
The fragmentation patterns of phenethylamines in mass spectrometry are highly informative for their identification. Under electron ionization (EI) in GC-MS and collision-induced dissociation (CID) in LC-MS/MS, characteristic fragmentation pathways are observed.
-
α-cleavage: Fission of the bond between the α- and β-carbons of the ethylamine side chain, resulting in the formation of an iminium ion.
-
β-cleavage: Fission of the bond between the β-carbon and the phenyl ring.
The masses of the resulting fragment ions are indicative of the substituents on the phenethylamine core structure.
Caption: Primary mass spectral fragmentation pathways of phenethylamines.
Tabular Summary of Analytical Data
| Compound | Molecular Weight | Characteristic EI-MS Fragments (m/z) | Typical LC-MS/MS Transition (Q1 -> Q3) |
| 2C-B | 260.15 | 245, 231, 182, 153, 77 | 261.1 -> 244.1 |
| DOB | 274.16 | 259, 245, 201, 186, 91 | 275.1 -> 258.1 |
| 25I-NBOMe | 427.28 | 308, 251, 121 | 428.1 -> 293.1 |
| PMMA | 179.26 | 164, 121, 91, 58 | 180.1 -> 163.1 |
Note: Fragmentation patterns can be influenced by the specific analytical conditions and instrumentation.[18][24][25][26][27]
Conclusion
The classification of NPS phenethylamines is a multifaceted endeavor that requires a deep understanding of their chemical structures, pharmacological actions, and analytical characteristics. This guide has provided a structured framework for this classification, highlighting the key subclasses, their mechanisms of action, and the analytical techniques essential for their identification. As new phenethylamine derivatives continue to emerge, the principles and methodologies outlined in this document will serve as a valuable resource for the scientific community in its ongoing efforts to address the challenges posed by the dynamic world of novel psychoactive substances.
References
-
United Nations Office on Drugs and Crime. (n.d.). What are NPS? Retrieved from [Link]
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry. [Link]
-
Serotonin receptor signaling and regulation via β-arrestins. (n.d.). PubMed. [Link]
-
Tidsskrift for Den norske legeforening. (2016). Novel psychoactive substances. [Link]
-
Martinotti, G., et al. (2016). Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. Frontiers in Pharmacology. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Data Visualisations - Public. Retrieved from [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2014). Molecules. [Link]
-
QIAGEN. (n.d.). Serotonin Receptor Signaling. Retrieved from [Link]
-
Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]
-
Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. (2020). Journal of Analytical Toxicology. [Link]
-
ResearchGate. (n.d.). Chemical structures of phenethylamine, 2C-phenethylamine, 2 C-C and 25C-NBOMe. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines. Retrieved from [Link]
-
Wikipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]
-
Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). (2018). Neuropharmacology. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). New psychoactive substances: a review and updates. Retrieved from [Link]
-
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). Forensic Science International. [Link]
-
ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. (2019). Problems of Forensic Sciences. [Link]
-
ResearchGate. (n.d.). The chemical structures of 2C-phenethylamine, 2C-I and 2C-I-NBOMe. Retrieved from [Link]
-
Wikipedia. (n.d.). DOx. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Understanding NPS chemistry and pharmacology. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (2019). EMCDDA operating guidelines for the European Union Early Warning System on new psychoactive substances. [Link]
-
Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2020). ResearchGate. [Link]
-
2C or Not 2C: Phenethylamine Designer Drug Review. (2013). Journal of Medical Toxicology. [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2018). Frontiers in Pharmacology. [Link]
-
ResearchGate. (n.d.). General structure of 2C with labeled positions. Retrieved from [Link]
-
Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. (2022). MDPI. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2021). Pharmaceuticals. [Link]
-
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). PubMed. [Link]
-
Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). (2015). Neuropharmacology. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Risk assessment of new psychoactive substances (NPS). Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (2020). EMCDDA operating guidelines for the risk assessment of new psychoactive substances. [Link]
-
Dark Classics in Chemical Neuroscience: NBOMes. (2019). ACS Chemical Neuroscience. [Link]
-
University of Virginia School of Medicine. (2024). Phenethylamines. [Link]
-
Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. (2015). Journal of Analytical Toxicology. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). The EU Early Warning System on new psychoactive substances (NPS). Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021). Toxics. [Link]
Sources
- 1. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin receptor signaling and regulation via β-arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. DOx - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 14. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine D1-Like Receptor Family Signaling Pathways [rndsystems.com]
- 16. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 17. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]
- 20. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters [koreascience.kr]
- 21. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 27. researchgate.net [researchgate.net]
